molecular formula C20H21FN2O3 B2438918 (3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2109277-97-4

(3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2438918
CAS No.: 2109277-97-4
M. Wt: 356.397
InChI Key: KEEHEWUMMAGOCJ-UHFFFAOYSA-N
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Description

(3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.397. The purity is usually 95%.
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Scientific Research Applications

Fluorofunctionalization of Ketones

Research by Stavber, Jereb, and Zupan (2002) demonstrates the potential of using fluorine atom transfer reagents for the direct fluorofunctionalization of ketones. This method, involving the use of 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor NFTh), successfully transforms methoxy or hydroxy substituted derivatives of various ketones to their corresponding α-fluoro derivatives (Stavber, Jereb, & Zupan, 2002).

Synthesis of P2X7 Antagonists

Chrovian et al. (2018) explored a dipolar cycloaddition reaction to synthesize novel P2X7 antagonists. Among these, compounds with structures similar to the queried chemical were shown to exhibit robust P2X7 receptor occupancy at low doses in rats. This research highlights the potential of these compounds in the treatment of mood disorders (Chrovian et al., 2018).

Fluorination of Hydroxy-Substituted Organic Molecules

Zupan, Iskra, and Stavber (1995) investigated the fluorination of hydroxy-substituted organic molecules using various N–F class fluorinating reagents. This study is significant for understanding the fluorination processes relevant to the compound (Zupan, Iskra, & Stavber, 1995).

Synthesis of Highly Substituted 8-Azabicyclo[3.2.1]octanes

Rumbo et al. (1996) discussed the transformation of 3-hydroxy-4-pyridones into 4-methoxy-3-oxidopyridinium ylides, which can undergo cycloaddition to create highly functionalized azabicyclo[3.2.1]octane moieties. This synthesis pathway could be relevant for producing compounds similar to the queried chemical (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).

Crystal Structure and DFT Study

Huang et al. (2021) conducted a study involving crystal structure and density functional theory (DFT) analysis of certain compounds with benzene rings and boric acid ester intermediates, which are structurally related to the compound . Their research offers insights into the molecular structure and physicochemical properties of such compounds (Huang et al., 2021).

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-25-18-8-5-13(10-17(18)21)20(24)23-14-6-7-15(23)12-16(11-14)26-19-4-2-3-9-22-19/h2-5,8-10,14-16H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEHEWUMMAGOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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